molecular formula C16H11BrN2O2S B2706176 4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207011-13-9

4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2706176
M. Wt: 375.24
InChI Key: KNWXNYAJWSHAGK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b][1,4]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The compound contains a benzo[b][1,4]thiazine ring, which includes a sulfur and a nitrogen atom . It also has a bromo-methylphenyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazines, in general, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Biological Applications

  • Ring Contraction and Pharmacological Relevance : A study demonstrated an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction, indicating their pharmacological significance with potential applications in medicine and industry due to their biological and medicinal properties (Fülöpová et al., 2015).

  • Green Synthesis Approach : Another research highlighted a solvent-free, microwave-promoted synthesis method for benzo[b][1,4]thiazine-4-carbonitrile, showcasing an environmentally friendly protocol that emphasizes the importance of sustainable chemistry practices (Balwe et al., 2016).

  • Antibacterial and Radical Scavenging Activities : The synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides was reported, indicating their potential in antibacterial and DPPH radical scavenging activities, which could contribute to the development of new therapeutic agents (Zia-ur-Rehman et al., 2009).

Chemical and Industrial Applications

  • Innovative Synthetic Routes : Research on the synthesis and reaction of nitrogen-bridged heterocycles, such as 1,9a-dihydropyrido[2,1-c][1,4]thiazines, presents new synthetic pathways that could be beneficial for developing novel compounds with potential industrial applications (Kakehi et al., 1987).

  • Catalysis and Synthesis Efficiency : A study offered insights into an iron-catalyzed, efficient one-pot synthesis approach for benzo[b][1,4]thiazine derivatives, emphasizing the role of catalysis in enhancing synthesis efficiency and product yield, which is crucial for pharmaceutical manufacturing and material science (Balwe et al., 2016).

Future Directions

Thiazine derivatives, including those with additional functional groups, are an active area of research due to their potential medicinal applications . Future research may focus on synthesizing new derivatives and studying their biological activity.

properties

IUPAC Name

4-(4-bromo-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c1-11-8-12(17)6-7-14(11)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWXNYAJWSHAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

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